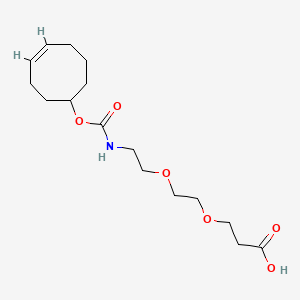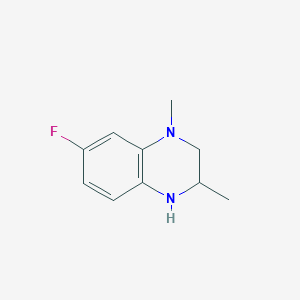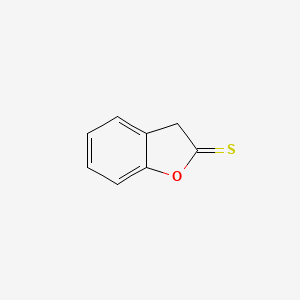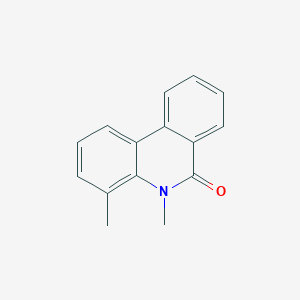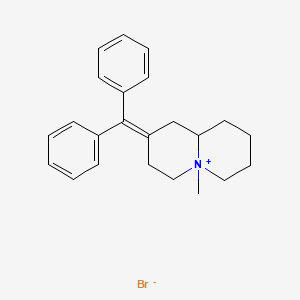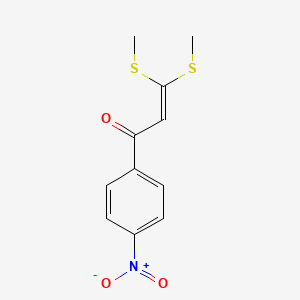
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of methylsulfanyl groups and a nitrophenyl group attached to a prop-2-en-1-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and methylthiol.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and a suitable enone precursor in the presence of a base catalyst.
Methylsulfanyl Addition: Methylthiol is then added to the reaction mixture under controlled conditions to introduce the methylsulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.
相似化合物的比较
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different reactivity and applications.
3,3-Bis(methylsulfanyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a nitro group, potentially altering its chemical properties.
属性
CAS 编号 |
81375-97-5 |
|---|---|
分子式 |
C11H11NO3S2 |
分子量 |
269.3 g/mol |
IUPAC 名称 |
3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3 |
InChI 键 |
ZRMKIXVMEJWMDA-UHFFFAOYSA-N |
规范 SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


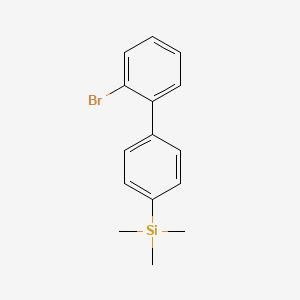
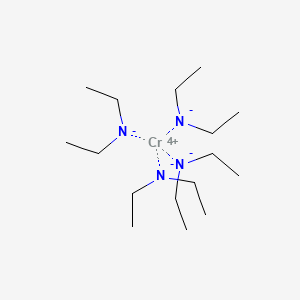

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
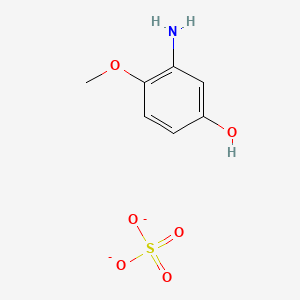

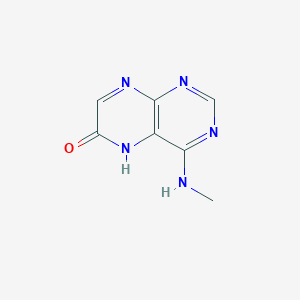
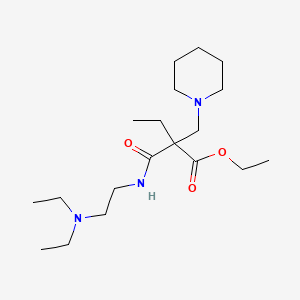
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
